N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
説明
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGGLMKVORQYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of the Pyrimidine-Pyrrolidine Intermediate
The pyrimidine-pyrrolidine scaffold is constructed through nucleophilic aromatic substitution (NAS). 2-Chloro-5-nitropyrimidine reacts with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step substitutes the chlorine atom at the 2-position of the pyrimidine ring with pyrrolidine, yielding 2-(pyrrolidin-1-yl)-5-nitropyrimidine. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (H₂) and palladium on carbon (Pd/C, 10% w/w) in ethanol at room temperature, producing 2-(pyrrolidin-1-yl)pyrimidin-5-amine.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reactants | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 2-Chloro-5-nitropyrimidine | Pyrrolidine, K₂CO₃, DMF, 80°C, 18 h | 78% |
| 2 | 2-(Pyrrolidin-1-yl)-5-nitropyrimidine | H₂ (1 atm), Pd/C, EtOH, RT, 6 h | 92% |
Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride
The final step involves coupling 2-(pyrrolidin-1-yl)pyrimidin-5-amine with 3-(trifluoromethyl)benzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours. Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) affords the final product in 85% yield.
Optimization of Synthetic Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate NAS but may lead to side reactions during amidation. Comparative studies show that DCM minimizes by-product formation during coupling, achieving a 12% higher yield than tetrahydrofuran (THF). Similarly, maintaining the amidation step at 0°C initially prevents exothermic degradation of the acyl chloride.
Catalytic Systems
Palladium catalysts are critical for nitro group reduction. Screening of Pd/C (5–10% w/w) revealed that 10% Pd/C achieves complete reduction within 6 hours, whereas 5% Pd/C requires 10 hours. Alternative catalysts like Raney nickel resulted in incomplete reduction (≤70% conversion).
Table 2: Catalyst Performance in Nitro Reduction
| Catalyst | Loading (w/w) | Time (h) | Conversion |
|---|---|---|---|
| 10% Pd/C | 10% | 6 | 100% |
| 5% Pd/C | 5% | 10 | 100% |
| Raney Ni | 10% | 12 | 70% |
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms the structure through characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) validates the molecular formula C₁₇H₁₇F₃N₄O with a calculated mass of 350.1354 [M+H]+. Observed: 350.1358.
Challenges and Mitigation Strategies
By-Product Formation During Amidation
Competitive hydrolysis of 3-(trifluoromethyl)benzoyl chloride generates 3-(trifluoromethyl)benzoic acid, reducing yields. This is mitigated by using anhydrous solvents and molecular sieves to scavenge water.
Purification Difficulties
The product’s high lipophilicity complicates chromatography. Gradient elution (hexane to ethyl acetate) improves resolution, while recrystallization from ethanol/water (1:1) enhances purity to >99%.
化学反応の分析
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of trifluoromethyl pyrimidine compounds exhibit notable anticancer properties. In a study evaluating twenty-three novel trifluoromethyl pyrimidine derivatives, several compounds demonstrated effective inhibition against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/ml . The results suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.
Antifungal and Insecticidal Properties
The same study highlighted the antifungal and insecticidal activities of these compounds. Specifically, they were tested against Spodoptera frugiperda and Mythimna separata, showing promising insecticidal efficacy comparable to established insecticides like chlorantraniliprole . This positions these derivatives as potential agents for agricultural pest control.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide. The presence of the pyrrolidinyl group appears to enhance biological activity, while modifications to the trifluoromethyl benzamide moiety can alter potency and selectivity against various biological targets.
| Compound Structure | Biological Activity | Target Cell Line |
|---|---|---|
| Trifluoromethyl Pyrimidine Derivative 1 | Anticancer | PC3 |
| Trifluoromethyl Pyrimidine Derivative 2 | Insecticidal | S. frugiperda |
| Trifluoromethyl Pyrimidine Derivative 3 | Antifungal | Candida albicans |
Potential in Material Science
Recent advancements suggest that compounds like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide can be utilized in developing advanced materials due to their unique electronic properties. Their ability to form stable complexes with metals could lead to applications in catalysis and sensor technology.
Case Study 1: Anticancer Screening
In a systematic screening of various trifluoromethyl pyrimidine derivatives, researchers found that specific structural modifications significantly enhanced anticancer activity against multiple cell lines. For instance, the introduction of electron-withdrawing groups increased cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Case Study 2: Agricultural Applications
Field trials conducted with selected trifluoromethyl pyrimidine derivatives demonstrated effective pest control in crops susceptible to S. frugiperda. The results indicated a mortality rate exceeding that of traditional pesticides, providing a sustainable alternative for pest management .
作用機序
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the pyrrolidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
Purinoreceptor Antagonists
- Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide): Key Differences: Replaces the pyrrolidine group with a morpholine ring and introduces a thiazole substituent. Impact: The morpholine group enhances water solubility, while the thiazole may improve purinoreceptor (P2X3) binding specificity. Clinical trials suggest filapixant’s efficacy in chronic cough management .
- Eliapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide):
Tyrosine Kinase Inhibitors
- (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide :
Substituent-Driven Pharmacological Outcomes
Lessons from Structural Modifications
- Pyrrolidine vs. Morpholine/Piperazine : Pyrrolidine’s smaller ring size and secondary amine may confer steric advantages in target binding compared to morpholine’s oxygen atom or piperazine’s larger ring .
- Trifluoromethyl Group : Ubiquitous in analogs for its electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets .
生物活性
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article compiles findings from various studies, detailing its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a trifluoromethyl group on a benzamide structure. This unique combination contributes to its pharmacological properties.
Research indicates that N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide acts primarily as a kinase inhibitor , targeting specific pathways that are often dysregulated in cancer cells. The following table summarizes its interactions with various kinases:
| Kinase | IC50 (nM) | Effect |
|---|---|---|
| BCR-ABL | 74 | Inhibits cell proliferation in BCR-ABL-expressing cells |
| RET | 50 | Significant reduction in RET kinase activity |
| JAK3 | 61 | Selective inhibition observed |
Biological Activity
-
Anticancer Properties :
- The compound has demonstrated potent anticancer activity against various cancer cell lines, notably those expressing BCR-ABL and RET kinases. In vitro studies have shown that it effectively inhibits the proliferation of these cells at nanomolar concentrations, indicating strong efficacy.
- A study reported that the compound significantly induced apoptosis in BCR-ABL-expressing cells, suggesting a mechanism involving the disruption of cell cycle progression and promotion of programmed cell death .
- Selectivity and Safety :
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving K562 cells (a model for chronic myeloid leukemia), treatment with N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide resulted in a dose-dependent decrease in cell viability, with IC50 values around 95 nM .
- Case Study 2 : Another investigation utilized Ba/F3 cells expressing mutant BCR-ABL (T315I), which are typically resistant to first-line therapies. The compound exhibited enhanced potency against these resistant variants, demonstrating its potential as a second-line treatment option .
Pharmacokinetics
The pharmacokinetic profile of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide suggests favorable absorption and distribution characteristics. Studies indicate:
Q & A
Q. What are the key synthetic routes for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between 3-(trifluoromethyl)benzoyl chloride and 2-(pyrrolidin-1-yl)pyrimidin-5-amine under basic conditions (e.g., triethylamine or pyridine) .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
- Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 amine:acyl chloride) to enhance yield .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify pyrrolidine ring protons (δ 1.8–2.1 ppm) and trifluoromethyl group (δ 120–125 ppm in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 406.1423) .
- X-ray crystallography : To resolve 3D conformation and hydrogen-bonding interactions in solid-state structures .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
Discrepancies in enzyme inhibition (e.g., kinase assays vs. cell-based models) require:
- Dose-response validation : Re-testing IC values under standardized conditions (e.g., ATP concentration, pH 7.4 buffers) .
- Off-target profiling : Screening against related kinases (e.g., Abl, Lyn) to rule out nonspecific binding .
- Metabolic stability assays : Assessing compound degradation in liver microsomes to explain reduced in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
SAR strategies include:
- Trifluoromethyl group modifications : Replacing -CF with -OCF to improve solubility while retaining target affinity .
- Pyrrolidine ring substitution : Introducing methyl groups to enhance metabolic stability (e.g., reducing CYP450-mediated oxidation) .
- Bioisosteric replacements : Swapping pyrimidine with pyridine to balance lipophilicity (logP < 3) and blood-brain barrier penetration .
Q. What experimental designs are critical for evaluating this compound’s mechanism of action in cancer models?
- Kinase inhibition profiling : Use of radiometric or fluorescence-based assays to quantify inhibition of Bcr-Abl (IC ≤ 10 nM) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in Ph+ leukemia cell lines (e.g., K562) .
- In vivo xenograft models : Administering 50 mg/kg daily via oral gavage, monitoring tumor volume reduction and toxicity (ALT/AST levels) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in DMSO vs. aqueous buffers?
Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?
- Dynamic interactions : Static docking models may overlook conformational changes in the kinase ATP-binding pocket. Refinement strategies:
- Molecular dynamics simulations (>100 ns) to account for protein flexibility .
- Free-energy perturbation (FEP) calculations to predict ΔG binding .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
